7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
Properties
IUPAC Name |
7-(3,4-dimethylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-14-4-5-16(10-15(14)2)28-8-9-29-22(23(28)31)26-27-24(29)33-13-21(30)19-12-25-20-7-6-17(32-3)11-18(19)20/h4-12,25H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMRNYFPRBVJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CNC5=C4C=C(C=C5)OC)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS Number: 1189508-35-7) is a complex organic molecule recognized for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 459.5 g/mol . Its structure features a triazolo-pyrazinone core combined with a dimethylphenyl moiety and a methoxy-indole substituent, which may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N5O3S |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 1189508-35-7 |
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant anti-cancer and anti-inflammatory properties. The presence of the indole moiety indicates potential interactions with neurotransmitter systems, particularly serotonin receptors, which could be pivotal in neuropharmacology.
Anticancer Activity
Research indicates that derivatives of the compound can inhibit specific cancer cell lines, particularly those harboring K-Ras mutations. For instance, a study highlighted that certain analogs demonstrated low minimum inhibitory concentrations (MIC) against various cancer cell lines, suggesting promising antiproliferative effects.
Antimicrobial Activity
Additionally, compounds structurally similar to this triazolo-pyrazinone have shown antibacterial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism of action appears to involve disruption of bacterial biofilm formation and inhibition of essential metabolic pathways.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, initial findings from molecular docking studies suggest that it may bind to specific receptors or enzymes involved in cancer pathways. This binding affinity could lead to alterations in signaling pathways that promote cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Anticancer Studies : A study reported that certain derivatives exhibited significant antiproliferative activity against A549 lung cancer cells with an MIC as low as 0.98 μg/mL against MRSA strains .
- Antimicrobial Efficacy : Another investigation found that compounds with similar structures showed moderate activity against Candida albicans, with MIC values ranging from 7.80 to 62.50 µg/mL .
- Molecular Docking : Research utilizing molecular docking techniques revealed potential binding interactions with long RSH proteins involved in bacterial stress responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, synthesis, and inferred bioactivity:
Key Comparative Insights
Indole vs. Pyrazole: The 5-methoxyindole moiety (main compound) may offer superior receptor-binding affinity over pyrazole-based analogues (), given indole’s prevalence in bioactive molecules (e.g., serotonin analogs) .
Synthetic Routes: Triazolopyrazinones (main compound) are synthesized via carbonyldiimidazole-mediated cyclization (), whereas pyrrolothiazolopyrimidine hybrids () require multi-step condensation .
Antitumor Potential: Redox-cofactor BGCs in Pseudomonas () produce lankacidin C analogs with antitumor activity, suggesting the main compound’s triazolopyrazinone core could be optimized for similar applications .
Research Findings and Data Tables
Physicochemical Properties Comparison
Inferred Bioactivity
Preparation Methods
Core Triazolo[4,3-a]Pyrazine Assembly
The triazolo[4,3-a]pyrazine scaffold is constructed via cyclocondensation of pyrazine precursors. A representative approach involves:
- Hydrazine-mediated cyclization : Reacting 2-chloropyrazine with hydrazine hydrate in ethanol at 58–60°C for 15 hours forms a dihydropyrazinylhydrazine intermediate.
- Triazole ring closure : Treating the intermediate with trifluoroacetic anhydride (TFAA) and methanesulfonic acid in chlorobenzene under reflux (110°C, 42–60 hours) induces cyclodehydration, yielding the triazolo[4,3-a]pyrazine core.
Critical parameters include maintaining a pH of 6 during hydrazine reactions and controlled distillation of byproducts (e.g., trifluoroacetic acid) to drive equilibrium toward product formation.
Regioselective Substitution at the 7-Position
Introducing the 3,4-dimethylphenyl group at the 7-position employs nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:
- SNAr methodology : Reacting the triazolopyrazine core with 3,4-dimethylphenylboronic acid under Suzuki–Miyaura conditions (Pd/C, ethanol, 50–80°C).
- Optimization : Palladium loading (5–10 wt%) and base selection (sodium bicarbonate) are critical for minimizing dehalogenation byproducts. Post-reaction purification via silica gel chromatography (methylene chloride/isopropanol) achieves >95% purity.
Thioether Linkage Installation at the 3-Position
The thioether moiety is introduced via alkylation of a mercapto-triazolopyrazine intermediate:
- Mercaptan generation : Treating the triazolopyrazine with Lawesson’s reagent in toluene (reflux, 12 hours) converts carbonyl groups to thiols.
- Alkylation : Reacting the thiol intermediate with 2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl bromide in dimethylformamide (DMF) at 0–5°C, followed by gradual warming to 25°C.
- Challenges : Competing oxidation to disulfides necessitates inert atmospheres (N2/Ar) and stoichiometric control.
Reaction Condition Optimization
Solvent and Temperature Effects
- Cyclization step : Chlorobenzene outperforms toluene in facilitating TFAA-mediated cyclization due to higher boiling point (110°C vs. 111°C) and improved solubility of intermediates.
- Alkylation step : DMF enables superior nucleophilicity of the thiol group compared to THF, reducing reaction time from 24 to 8 hours.
Catalytic Systems
Purification Strategies
- Extraction : Sequential washing with saturated NaCl and NaHCO3 removes acidic/byproduct impurities.
- Crystallization : Cold methyl tert-butyl ether (MTBE) precipitates the final product with >99% HPLC purity after drying under reduced pressure (30°C, <50 mbar).
Mechanistic Insights and Side Reactions
Competing Pathways During Cyclization
Indole Oxidation Mitigation
The 5-methoxyindole group is prone to oxidation under acidic conditions. Strategies include:
- Temperature control : Maintaining reactions below 30°C during alkylation.
- Antioxidants : Adding 0.1% (w/w) butylated hydroxytoluene (BHT) to DMF solutions.
Scalability and Industrial Considerations
Batch vs. Continuous Flow Synthesis
Cost Analysis
- Key cost drivers :
- Waste reduction : Recycling chlorobenzene via distillation cuts solvent costs by 65%.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 3H, aryl-H), 6.89 (s, 1H, indole-H).
- HRMS : m/z 532.1543 [M+H]+ (calculated for C25H22ClN5O3S: 532.1545).
Q & A
Q. What are the established synthetic protocols for preparing this triazolopyrazinone derivative, and what are the critical reaction parameters?
The compound can be synthesized via a two-step procedure involving:
- Step 1 : Activation of the carboxylic acid precursor with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C for 1 hour.
- Step 2 : Condensation with a substituted hydrazinopyrazinone under reflux for 24 hours. Post-reaction, the product is precipitated with water, washed with isopropanol, and recrystallized from a DMFA/isopropanol mixture . Critical parameters : Reaction time (prolonged reflux ensures completion), solvent purity (anhydrous DMFA prevents side reactions), and stoichiometric control of CDI to avoid incomplete activation.
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton environments (e.g., 3,4-dimethylphenyl and indole moieties) and thioether linkages.
- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. Example: NMR data for analogous triazolopyrazinones show distinct peaks for methyl groups at δ 1.44 ppm and aromatic protons at δ 7.35–8.08 ppm .
Q. What preliminary biological screening approaches are recommended for this compound?
- Molecular Docking : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict antifungal activity. Docking scores (e.g., binding affinity ≤ -8 kcal/mol) guide prioritization for in vitro assays .
- Antimicrobial Disk Diffusion : Test against Gram-positive/negative bacteria and fungi (e.g., Candida albicans). Compare zone-of-inhibition diameters to controls like fluconazole .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what are common pitfalls?
Optimization strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yield by 15–20% compared to traditional reflux .
- Solvent Screening : Polar aprotic solvents (DMFA, DMSO) enhance solubility, while toluene minimizes side reactions in acid-sensitive steps . Pitfalls : Incomplete CDI activation (monitor via FT-IR for residual carboxylic acid) and over-reduction of the thioether group.
Q. How should contradictory data in biological activity be resolved (e.g., high docking scores but low in vitro efficacy)?
- Re-evaluate Assay Conditions : Check solubility (use DMSO/carrier systems ≤1% v/v) and stability (HPLC monitoring for degradation).
- Structure-Activity Relationship (SAR) Analysis : Compare with analogs (e.g., 3-pyridyl or 4-methoxyphenyl derivatives) to identify substituents critical for activity (Table 1) .
Table 1 : Structural analogs and their biological activities
| Compound Substituents | Predicted Activity (Docking Score) | Observed Activity (MIC, μg/mL) |
|---|---|---|
| 3,4-Dimethylphenyl, indole | -9.2 kcal/mol (3LD6) | 32 (C. albicans) |
| 4-Methoxyphenyl, pyrazole | -8.5 kcal/mol | 64 (C. albicans) |
| 2-Furyl, quinazolinone | -7.8 kcal/mol | >128 |
Q. What advanced techniques are recommended for studying metabolic stability and degradation pathways?
- LC-MS/MS Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to isolate degradation products .
Q. How can researchers design experiments to elucidate the mechanism of action for antifungal activity?
- Enzyme Inhibition Assays : Measure 14-α-demethylase activity via ergosterol quantification (UV-Vis at 282 nm) in treated vs. untreated fungal cultures .
- Gene Expression Profiling : Use RT-qPCR to assess upregulation of CYP51A/B (azole resistance markers) in fungal isolates post-treatment .
Q. What computational methods are suitable for predicting physicochemical properties (e.g., logP, solubility)?
- QSAR Models : Tools like SwissADME or Molinspiration calculate logP (~3.5 ± 0.2) and aqueous solubility (≤10 µM).
- Molecular Dynamics (MD) Simulations : Predict membrane permeability using bilayer models (e.g., DPPC lipid membranes) .
Methodological Challenges and Solutions
Q. How should researchers address low reproducibility in synthetic batches?
- Quality Control of Reagents : Use freshly distilled DMFA and CDI batches with ≥95% purity (HPLC-certified).
- In-line Monitoring : Employ ReactIR to track carbonyldiimidazole consumption (disappearance of ~1750 cm⁻¹ peak) .
Q. What strategies mitigate cytotoxicity in mammalian cell lines during biological testing?
- Dose Escalation Studies : Start at 1 µM and monitor viability (MTT assay) at 24/48 hours.
- Selective Functionalization : Introduce polar groups (e.g., hydroxyl, carboxylate) to reduce logP and nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
